molecular formula C7H6N4O B7459699 Carbamoylbenzotriazole

Carbamoylbenzotriazole

Cat. No.: B7459699
M. Wt: 162.15 g/mol
InChI Key: VKMHAJDSSBSCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamoylbenzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole itself is characterized by a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring. This compound inherits the unique properties of benzotriazole, making it a valuable compound in synthetic chemistry and industrial applications .

Chemical Reactions Analysis

Carbamoylbenzotriazole undergoes various chemical reactions, including substitution, oxidation, and reduction. It reacts smoothly with amino acids, hydrazines, and alcohols, leading to the formation of ureas, hydrazinecarboxamides, and carbamic esters, respectively . Common reagents used in these reactions include ethanol and hydroxylamine-O-sulfonic acid. The major products formed from these reactions are often valuable intermediates in the synthesis of more complex molecules .

Properties

IUPAC Name

2H-benzotriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)4-2-1-3-5-6(4)10-11-9-5/h1-3H,(H2,8,12)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMHAJDSSBSCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbamoylbenzotriazole
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Reactant of Route 6
Carbamoylbenzotriazole

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